Lipophilicity (LogP) Comparison: 1,9-Dichloroacridine vs. Acridine and 9-Chloroacridine
The 1,9-dichloro substitution pattern results in a significantly higher lipophilicity compared to the parent acridine molecule and the mono-substituted 9-chloroacridine. The calculated LogP for 1,9-Dichloroacridine is 4.69, compared to ~3.4 for Acridine and ~4.1 for 9-Chloroacridine. [1][2][3]
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP: 4.6948 |
| Comparator Or Baseline | Acridine (LogP: 3.40) and 9-Chloroacridine (LogP: 4.04-4.20) |
| Quantified Difference | Approximately 1.3 log units higher than Acridine; approximately 0.5-0.7 log units higher than 9-Chloroacridine. |
| Conditions | Calculated values (XLogP3-AA) for neutral species. [1][2][3] |
Why This Matters
Higher LogP directly correlates with increased membrane permeability and potential for passive diffusion, a critical selection criterion for cellular assays and lead optimization programs.
- [1] ChemSrc. (2017, October 19). 1,9-Dichloroacridine (CAS 35547-69-4) physicochemical properties. Retrieved April 20, 2026. View Source
- [2] PubChem. (n.d.). Acridine (Compound Summary). Retrieved April 20, 2026. View Source
- [3] PubChem. (n.d.). 9-Chloroacridine (Compound Summary). Retrieved April 20, 2026. View Source
